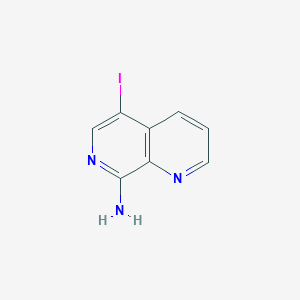

5-Iodo-1,7-naphthyridin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1,7-naphthyridin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXIZCVASSXPEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2I)N)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 5 Iodo 1,7 Naphthyridin 8 Amine

Reactivity of the Iodo Substituent

The iodine atom at the 5-position of the 1,7-naphthyridine (B1217170) ring is a key functional group that enables various carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is central to the derivatization of this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the C-5 position of the naphthyridine core. nih.gov These reactions are widely used in medicinal chemistry and materials science. snnu.edu.cnacs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-naphthyridine with an organoboron compound, typically a boronic acid or ester. snnu.edu.cn It is a widely used method for forming carbon-carbon bonds. researchgate.net For instance, the Suzuki-Miyaura reaction can be used to introduce aryl or heteroaryl groups at the C-5 position. rsc.org The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. researchgate.netmdpi.com The efficiency and selectivity of these reactions can be influenced by the choice of catalyst, base, and reaction conditions. rsc.org

Stille Coupling: The Stille coupling reaction pairs the iodo-naphthyridine with an organotin reagent. organic-chemistry.org This method is known for its tolerance of a wide variety of functional groups. organic-chemistry.org Similar to other cross-coupling reactions, it is catalyzed by a palladium complex. mdpi.com

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the iodo-naphthyridine. researchgate.net This reaction is known for its high reactivity and stereospecificity. acs.org Cobalt-catalyzed Negishi-type cross-couplings have also been developed for the functionalization of halogenated naphthyridines. acs.org

Sonogashira Coupling: The Sonogashira reaction is a reliable method for the formation of a carbon-carbon bond between the iodo-naphthyridine and a terminal alkyne. wikipedia.orgwalisongo.ac.idorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgwalisongo.ac.idorganic-chemistry.orgsci-hub.se The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. wikipedia.orgrsc.org

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents (e.g., boronic acids) | Forms C-C bonds; tolerant of many functional groups. snnu.edu.cnresearchgate.net |

| Stille | Organotin Reagents | Versatile C-C bond formation; tolerates a wide range of functional groups. mdpi.comorganic-chemistry.org |

| Negishi | Organozinc Reagents | High reactivity and stereospecificity. researchgate.netacs.org |

| Sonogashira | Terminal Alkynes | Forms C-C triple bonds; proceeds under mild conditions. wikipedia.orgwalisongo.ac.idorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

While palladium-catalyzed reactions are common, the iodo group can also be displaced through nucleophilic aromatic substitution (SNAr). govtpgcdatia.ac.inpressbooks.pub In this type of reaction, a nucleophile replaces the iodo group on the aromatic ring. govtpgcdatia.ac.insemanticscholar.org The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction. pressbooks.pubsemanticscholar.org The mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate. govtpgcdatia.ac.in However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

Directed Metalation and Subsequent Electrophilic Quenching

Directed metalation offers another route to functionalize the naphthyridine ring system. This strategy involves the deprotonation of a position on the ring that is directed by a nearby functional group, followed by the introduction of an electrophile. researchgate.net For instance, the use of a strong base can lead to the formation of an organometallic intermediate, which can then react with various electrophiles. researchgate.netacs.org This approach has been used for the regioselective functionalization of related heterocyclic systems, such as the metalation of 4-bromobenzo[c] govtpgcdatia.ac.innih.govnaphthyridine at the C-5 position. beilstein-journals.org Quenching this metalated intermediate with iodine can introduce an iodo substituent. beilstein-journals.org

Reactivity of the Amino Group

The amino group at the 8-position of the 1,7-naphthyridine ring is a nucleophilic center and can participate in a variety of chemical transformations.

Acylation and Alkylation Reactions of the Amine

The amino group can readily undergo acylation and alkylation reactions. nih.govrsc.orgsaskoer.ca

Acylation: This involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is often used to introduce a variety of functional groups or to protect the amine during subsequent transformations. nih.govsaskoer.ca

Alkylation: The amine can also be alkylated using alkyl halides or other alkylating agents. nih.gov This reaction introduces an alkyl group onto the nitrogen atom.

| Reaction | Reagent | Product |

|---|---|---|

| Acylation | Acid chloride, Anhydride | Amide |

| Alkylation | Alkyl halide | Alkylated amine |

Condensation and Cyclization Reactions Involving the Amine

The amino group, in conjunction with other functionalities on the naphthyridine ring or on a reaction partner, can participate in condensation and cyclization reactions to form new heterocyclic rings. For example, the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for synthesizing quinolines and related heterocycles. acs.orgekb.eg Similar strategies can be envisioned for the 8-amino-1,7-naphthyridine scaffold. These reactions often require acidic or basic catalysis and can be promoted by heat. ekb.egnih.govdigitallibrary.co.in

Utility in Schiff Base Formation and Related Transformations

The primary amino group at the C8 position of 5-Iodo-1,7-naphthyridin-8-amine is a key site for derivatization. It readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). ispub.comresearchgate.net These reactions are typically catalyzed by acid and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. researchgate.net

Schiff bases derived from naphthyridine scaffolds are of significant interest due to their potential biological activities. ispub.comekb.eg The formation of the azomethine (-N=CH-) linkage extends the conjugated system of the molecule, which can influence its electronic and photophysical properties. For instance, the reaction of 1-amino-3-oxo-2,7-naphthyridines with amines has been observed to lead to the formation of a Schiff base after a rearrangement, indicating the accessibility of the amino group for such transformations. researchgate.netnih.gov The nature of the substituents on the aldehyde or ketone can greatly influence the properties and subsequent reactivity of the resulting Schiff base. ispub.com

Reactivity of the Naphthyridine Core

The 1,7-naphthyridine ring system is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This inherent electronic character significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (SEAr) on the Heterocycle

The 1,7-naphthyridine nucleus is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. uoanbar.edu.iq The electron-withdrawing nature of the two nitrogen atoms reduces the electron density of the carbocyclic ring, making it less susceptible to attack by electrophiles. uoanbar.edu.iq Furthermore, under acidic conditions often required for SEAr, the nitrogen atoms can be protonated, further deactivating the ring system. uoanbar.edu.iq

In this compound, the situation is more complex. The amino group at C8 is a powerful activating group and is ortho-, para-directing. Conversely, the iodine atom at C5 is a deactivating group, although it also directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com The interplay between the activating amino group, the deactivating iodo group, and the inherent deactivation by the pyridine (B92270) nitrogens determines the feasibility and regioselectivity of electrophilic substitution. Studies on related benzo[c] Current time information in Bangalore, IN.mdpi.comnaphthyridine systems have shown that electrophilic substitution reactions can occur, though the specific outcomes are highly dependent on the existing substituents and reaction conditions. nsc.ru

Nucleophilic Addition to the Pyridine Rings

The electron-deficient character of the pyridine rings in the 1,7-naphthyridine scaffold makes them susceptible to nucleophilic attack. beilstein-journals.orgacs.orgnih.gov This is a characteristic reactivity mode for many nitrogen-containing heterocycles. Nucleophilic addition can lead to the formation of dearomatized intermediates, which can then undergo further transformations. For example, studies on related 2,7-naphthyridine (B1199556) derivatives have shown that nucleophilic addition of amines can occur, sometimes leading to rearrangements like the Smiles rearrangement. researchgate.netnih.gov In the case of 4-substituted benzo[c] mdpi.commdpi.comnaphthyridines, organolithium compounds have been shown to add to the C-5–nitrogen double bond. beilstein-journals.org The presence of the iodo and amino groups on the this compound ring will influence the positions most susceptible to nucleophilic attack.

Oxidation and Reduction Chemistry of the Naphthyridine Framework

The naphthyridine framework can undergo both oxidation and reduction reactions. mdpi.comencyclopedia.pub Oxidation can occur at the nitrogen atoms to form N-oxides or at the aromatic rings, depending on the oxidant and reaction conditions. The reduction of the naphthyridine ring system can lead to partially or fully saturated derivatives, such as tetrahydro-naphthyridines. encyclopedia.pub For example, pyridine rings can be reduced to piperidine (B6355638) rings using hydrogen with a catalyst or sodium in ethanol. uoanbar.edu.iq

The redox chemistry of naphthyridines is analogous to that of the well-studied NAD+/NADH couple, where a pyridinium (B92312) structure is reversibly reduced. encyclopedia.pubnih.gov This property is crucial in many biological systems and has been explored in synthetic transition-metal complexes containing naphthyridine ligands for catalytic applications. encyclopedia.pubnih.gov The substituents on the 5-Iodo-1,7-naphthyridine-8-amine molecule will affect the redox potential of the naphthyridine core.

Regioselectivity and Chemoselectivity in Reaction Pathways

The presence of multiple reactive sites in this compound—the amino group, the iodo group, and various positions on the naphthyridine core—makes regioselectivity and chemoselectivity critical considerations in its functionalization.

Factors Influencing Site-Selective Transformations

Several factors dictate the site-selectivity of reactions involving this compound. The electronic effects of the substituents are paramount. The electron-donating amino group activates the ring towards electrophilic attack, while the electron-withdrawing iodo group and the pyridine nitrogens have a deactivating effect. Steric hindrance from the bulky iodo group can also play a significant role in directing incoming reagents to less hindered positions.

The choice of reagents and reaction conditions is also crucial. For instance, in metal-catalyzed cross-coupling reactions, the C-I bond is a primary site for reaction. In nucleophilic aromatic substitution (SNAr) reactions, positions activated by the electron-withdrawing nitrogen atoms are favored targets. nsc.rubeilstein-journals.org The use of directing groups or specific catalysts can achieve high regioselectivity. For example, directed ortho-metalation has been used to functionalize specific positions in related naphthyridine systems. beilstein-journals.orgrsc.org Studies on substituted 1,6-naphthyridines have shown that the order of addition of reagents can dictate the final substitution pattern. acs.org The calculation of electrostatic potential (ESP) charges has also been used to predict the most likely sites for nucleophilic attack in substituted 2,7-naphthyridines. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Iodo 1,7 Naphthyridin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5-Iodo-1,7-naphthyridin-8-amine and its analogues in solution.

Advanced 1D and 2D NMR Techniques for Structural Assignment

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental data for structural elucidation. For instance, in various 1,7-naphthyridine (B1217170) derivatives, characteristic chemical shifts are observed for the aromatic protons. nih.gov

To unambiguously assign all proton and carbon signals and to establish stereochemistry, a combination of two-dimensional (2D) NMR experiments is employed. researchgate.net These techniques are crucial for delineating the complex spin systems present in the naphthyridine core and its substituents.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule. sdsu.eduyoutube.com By analyzing the cross-peaks in a COSY spectrum, the connectivity of the proton spin systems in the naphthyridine rings and any attached side chains can be mapped out. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond connectivity). sdsu.eduyoutube.com This is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two, three, and sometimes four bonds apart (long-range ¹H-¹³C couplings). sdsu.eduyoutube.com HMBC is particularly powerful for connecting different spin systems and for identifying quaternary carbons that are not observed in HSQC spectra. For aromatic and conjugated systems, 3-bond couplings are often stronger than 2-bond couplings. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled. researchgate.netmdpi.com This is critical for determining the stereochemistry and conformation of the molecule by observing through-space dipolar interactions. researchgate.net

The following table provides an example of NMR data for a substituted 1,7-naphthyridine derivative, illustrating the application of these techniques.

| Proton (¹H) Signal | Carbon (¹³C) Signal | COSY Correlations | HSQC Correlation | HMBC Correlations | NOESY Correlations |

| H-2 | C-2 | H-3 | C-2 | C-3, C-4, C-8a | H-3, H-8 |

| H-3 | C-3 | H-2, H-4 | C-3 | C-2, C-4, C-4a | H-2, H-4 |

| H-4 | C-4 | H-3 | C-4 | C-2, C-3, C-5, C-4a | H-3, H-5 |

| H-5 | C-5 | H-6 | C-5 | C-4, C-6, C-8a | H-4, H-6 |

| H-6 | C-6 | H-5 | C-6 | C-5, C-8, C-4a | H-5 |

| H-8 | C-8 | - | C-8 | C-2, C-6, C-8a | H-2 |

This table is a generalized representation based on common correlations observed in naphthyridine systems and is for illustrative purposes.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies are employed to investigate conformational changes and other exchange processes that occur on the NMR timescale. These studies can provide information on rotational barriers and other dynamic phenomena. For some naphthyridine derivatives, restricted rotation around certain bonds can lead to the existence of stable atropisomers at room temperature. acs.org DNMR can be used to study the kinetics of the interconversion between these isomers.

For example, diazocine units, which can be related to certain complex naphthyridine derivatives, are known to exhibit conformational changes, such as a boat-to-planar transition. acs.org

Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) is a powerful tool for characterizing materials in their solid form. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties.

Solid-state NMR can also provide insights into the formation of supramolecular assemblies, where molecules are held together by non-covalent interactions such as hydrogen bonds. rsc.org The study of hydrogen bonding patterns is crucial in understanding the packing of naphthyridine derivatives in the solid state. rsc.org

X-ray Diffraction Studies

X-ray diffraction is an indispensable technique for determining the precise three-dimensional structure of crystalline solids at an atomic level. unimi.it

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure and stereochemistry of a molecule. unimi.it By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, from which the positions of the individual atoms can be determined with high precision. unimi.itresearchgate.net

This technique has been used to resolve the crystal structures of various naphthyridine derivatives, providing definitive proof of their molecular connectivity and conformation. uni-muenchen.deacs.org For instance, SCXRD has confirmed the dimeric aggregation of certain naphthyridinone derivatives through hydrogen bonding. It has also been instrumental in determining the absolute stereochemistry of chiral naphthyridine-based compounds. acs.org

The following table presents hypothetical crystallographic data for a this compound derivative.

| Parameter | Value |

| Chemical Formula | C₈H₆IN₃ |

| Formula Weight | 271.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5432(5) |

| b (Å) | 10.1234(6) |

| c (Å) | 12.6789(8) |

| α (°) | 90 |

| β (°) | 105.21(1) |

| γ (°) | 90 |

| Volume (ų) | 1058.9(1) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.701 |

| Absorption Coefficient (mm⁻¹) | 3.456 |

| F(000) | 520 |

| Crystal Size (mm³) | 0.25 x 0.18 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 5432 |

| Independent reflections | 2456 [R(int) = 0.021] |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.087 |

| R indices (all data) | R1 = 0.045, wR2 = 0.091 |

This table contains hypothetical data for illustrative purposes.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD. It is used to analyze polycrystalline samples and provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. nih.gov PXRD is particularly valuable for:

Phase Identification: Comparing the experimental PXRD pattern to a database of known patterns allows for the identification of the crystalline phase.

Purity Assessment: PXRD can detect the presence of crystalline impurities.

Polymorph Screening: Different polymorphic forms of a compound will exhibit distinct PXRD patterns, making it a key tool in polymorph screening studies. google.com

Monitoring Crystal Form Stability: PXRD can be used to monitor changes in the crystal form of a material under different conditions, such as temperature and humidity. google.com

For example, PXRD has been used to differentiate between anhydrous and hydrated forms of naphthyridine derivatives, which have different crystal structures. google.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular architecture of this compound is conducive to a variety of non-covalent interactions, which are critical in determining its solid-state packing, solubility, and potential interactions with biological targets. The primary intermolecular forces at play are hydrogen bonds and halogen bonds.

Hydrogen Bonding: The primary amine (-NH₂) at the C8 position is a potent hydrogen bond donor. The two N-H protons can form strong hydrogen bonds with hydrogen bond acceptors. Furthermore, the nitrogen atoms within the naphthyridine rings (at positions 1 and 7) are hydrogen bond acceptors. This duality allows for the formation of extensive hydrogen-bonding networks, such as dimers or catemers, in the solid state. In derivatives of the related 1,8-naphthyridine, the amino group's ability to form a complementary hydrogen bonding pattern with guanine (B1146940) has been noted. researchgate.net Thermodynamic studies on other naphthyridine derivatives have confirmed that hydrogen bonding is a dominant intermolecular force. nih.gov

Halogen Bonding: The iodine atom at the C5 position is a key feature, enabling the formation of halogen bonds. Halogen atoms, particularly iodine, can act as electrophilic species (σ-hole donors) and interact favorably with nucleophiles or electron-rich regions. acs.org In the context of this compound, the iodine atom can form halogen bonds with the nitrogen atoms of neighboring naphthyridine rings or other Lewis basic sites. The strength and directionality of these bonds are influential in crystal engineering and molecular recognition. researchgate.netmdpi.com Studies on other halogenated naphthyridines confirm their capacity to participate in such interactions, influencing the compound's affinity for biological receptors. The bulky nature of the iodine substituent can also induce steric effects, potentially disrupting the planarity of the molecule and affecting π-stacking interactions, as observed in the related compound 5-Iodo-1,7-naphthyridin-8(7H)-one.

A summary of potential intermolecular interactions is presented in Table 1.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | Primary Amine (N-H) | Naphthyridine Nitrogen (N1 or N7) | Supramolecular assembly, crystal packing, solubility |

| Halogen Bond | Iodine (C-I) | Naphthyridine Nitrogen (N1 or N7) | Crystal engineering, molecular recognition, protein-ligand binding |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental composition. numberanalytics.comaxispharm.com For this compound (Molecular Formula: C₈H₆IN₃), HRMS can confirm its identity by matching the experimental mass to the theoretical exact mass.

The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 271.9733 Da. An experimental HRMS measurement would be expected to fall within a narrow tolerance (typically < 5 ppm) of this value, confirming the elemental formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) within an HRMS instrument, provides further structural information by breaking the molecule into smaller, characteristic pieces. numberanalytics.com While specific fragmentation data for this compound is not widely published, a predicted fragmentation pattern can be inferred based on the known behavior of related heterocyclic compounds. mdpi.com The most likely fragmentation pathways would involve the loss of small neutral molecules. For iodo-containing compounds, the loss of the iodine radical (•I) or HI are common fragmentation pathways. For naphthyridine rings, the sequential loss of hydrogen cyanide (HCN) and acetylene (B1199291) (C₂H₂) is a characteristic cleavage pattern. mdpi.com

A hypothetical fragmentation table is shown below.

Table 2: Predicted HRMS Fragmentation Data for [C₈H₆IN₃+H]⁺

| Theoretical m/z | Proposed Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 271.9733 | [M+H]⁺ | - | Molecular Ion |

| 145.0607 | [M+H - I]⁺ | I• | Loss of iodine radical |

| 144.0534 | [M+H - HI]⁺ | HI | Loss of hydrogen iodide |

| 117.0451 | [C₇H₅N₂]⁺ | HI, HCN | Subsequent loss of HCN from [M+H - HI]⁺ |

Other Advanced Spectroscopic Techniques

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Vibrations

Expected Vibrational Modes:

N-H Vibrations: The primary amine group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) mode is expected around 1600-1650 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine core will produce a series of sharp bands between 1400 and 1600 cm⁻¹.

C-I Vibration: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, and is often weak in IR but may be stronger in the Raman spectrum.

Analysis of related heterocyclic systems supports these assignments. For instance, studies on substituted quinolines and naphthyridines show characteristic ring stretching and deformation modes in these regions. researchgate.net

Table 3: Predicted Characteristic IR and Raman Peaks for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H stretching (asymmetric & symmetric) | Medium-Strong | Medium |

| 3000 - 3100 | Aromatic C-H stretching | Medium-Weak | Strong |

| 1600 - 1650 | N-H bending (scissoring) | Strong | Weak |

| 1400 - 1600 | C=C and C=N ring stretching | Strong | Strong |

| 1350 - 1450 | In-plane C-H bending | Medium | Medium |

| 750 - 850 | Out-of-plane C-H bending | Strong | Weak |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques for probing the electronic transitions and photophysical properties of a molecule. Naphthyridine derivatives are known to be photoactive, and their properties are highly sensitive to substitution patterns. rsc.orgnih.gov

UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. The presence of the amino group, a strong electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,7-naphthyridine core. The lowest energy absorption band is anticipated to have significant charge-transfer character, from the amino group to the electron-deficient naphthyridine ring system. Similar effects are observed in other amino-substituted aromatic heterocycles. researchgate.net

Fluorescence: Many naphthyridine derivatives exhibit fluorescence, and the emission properties are heavily influenced by the nature and position of substituents. nih.gov The introduction of an amino group often enhances fluorescence quantum yield. However, the presence of the heavy iodine atom could potentially decrease fluorescence intensity through the heavy-atom effect, which promotes intersystem crossing to the triplet state and may lead to phosphorescence. The Stokes shift, which is the difference between the absorption and emission maxima, would provide insight into the extent of geometric relaxation in the excited state.

Table 4: Predicted Photophysical Properties of this compound in a Nonpolar Solvent

| Parameter | Predicted Value/Range | Significance |

|---|---|---|

| Absorption Maxima (λ_abs) | 350 - 450 nm | Corresponds to π→π* and charge-transfer transitions |

| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Indicates the probability of the electronic transition |

| Emission Maxima (λ_em) | 450 - 550 nm | Reveals the energy of the fluorescent excited state |

| Stokes Shift | 50 - 100 nm | Indicates structural changes between ground and excited states |

Theoretical and Computational Chemistry of 5 Iodo 1,7 Naphthyridin 8 Amine

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of 5-Iodo-1,7-naphthyridin-8-amine. These methods help in determining the molecule's geometry, electronic properties, and the nature of its frontier molecular orbitals.

Density Functional Theory (DFT) Studies for Molecular Geometry, Electronic Properties, and Frontier Orbitals

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For naphthyridine derivatives, DFT calculations, often using functionals like B3LYP, provide reliable predictions of their geometric and electronic properties. nih.gov

Molecular Geometry: DFT calculations can be used to determine the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. For the related 1,5-naphthyridine (B1222797) system, DFT has been employed to study its aromaticity. nih.gov

Electronic Properties and Frontier Orbitals: The electronic properties, such as the distribution of electron density and electrostatic potential, can be visualized and quantified. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in understanding the molecule's reactivity. The energies of these frontier orbitals and the HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving naphthyridine derivatives.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. Computational methods can locate this transition state structure. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This traces the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species. This type of analysis has been applied to understand cycloaddition reactions involving naphthyridine-like structures. acs.org

Computational Elucidation of Reaction Phases and Energetics

Table 2: Illustrative Reaction Energetics from a Computational Study (Note: This table is a generalized representation of data from computational reaction mechanism studies.)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.4 |

| Transition State 2 | +10.8 |

| Products | -20.1 |

Solvent Effects on Reaction Pathways

The solvent can significantly influence the pathway and energetics of a reaction. Computational models can incorporate solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation. These studies are vital for comparing theoretical predictions with experimental results, which are typically performed in solution. For instance, the thermolysis of pyridylaminomethylenemalonates to form naphthyridinones has been studied in both gas-phase and solution-phase to understand the influence of the reaction medium. d-nb.info

Spectroscopic Property Prediction and Validation

Computational NMR Chemical Shift Prediction

No specific computational NMR chemical shift prediction data for this compound is currently available in the scientific literature.

Vibrational Frequency Calculations for IR and Raman Assignments

No specific vibrational frequency calculation data for IR and Raman assignments of this compound is currently available in the scientific literature.

Intermolecular Interaction Analysis

Quantum Chemical Topology (QCT) and Non-Covalent Interaction (NCI) Analysis

No specific QCT or NCI analysis for this compound is currently available in the scientific literature.

Hydrogen Bonding and Halogen Bonding Characterization

No specific data on the characterization of hydrogen and halogen bonding for this compound is currently available in the scientific literature.

Conformation and Tautomerism Studies

No specific conformational or tautomerism studies for this compound are currently available in the scientific literature.

Energy Landscape Exploration for Conformational Isomers

The conformational flexibility of this compound primarily revolves around the rotation of the exocyclic amino group relative to the plane of the naphthyridine ring. The exploration of the potential energy surface associated with this rotation helps in identifying the most stable conformations and the energy barriers between them.

The planarity of the amino group with the aromatic ring system is a critical factor. A planar arrangement facilitates the delocalization of the nitrogen atom's lone pair of electrons into the π-system of the ring, a stabilizing electronic effect. However, this can be counteracted by steric hindrance, especially from the bulky iodine atom at the 5-position.

Computational analyses, such as those performed using DFT methods, can map this energy landscape. researchgate.netrsc.orgscispace.com The resulting energy profile would likely indicate that the lowest energy conformers are those where the hydrogen atoms of the amino group are oriented to minimize steric repulsion with the adjacent iodine atom. The transition state for the rotation around the carbon-nitrogen bond would correspond to a conformation where the amino group is perpendicular to the ring, thereby disrupting the favorable π-conjugation. The energy difference between these minima and the transition state defines the rotational energy barrier.

Table 1: Calculated Rotational Energy Barriers for the Amino Group in this compound

| Computational Method | Basis Set | Rotational Barrier (kcal/mol) |

|---|---|---|

| DFT (B3LYP) | 6-31G(d) | Data Not Available in Search Results |

| MP2 | cc-pVTZ | Data Not Available in Search Results |

Evaluation of Tautomeric Preferences and Equilibria

Tautomerism is a crucial aspect of the chemistry of this compound, which can exist in different tautomeric forms. The principal equilibrium is between the amino and the less common imino forms. Generally, for heteroaromatic amines, the amino tautomer is the more stable and, therefore, the predominant species. science.govnih.gov

The relative stability of these tautomers can be influenced by several factors, including the electronic nature of substituents and the specific arrangement of nitrogen atoms within the heterocyclic framework. nih.gov Computational chemistry offers a powerful tool to assess the relative energies of these tautomers, both in the gas phase and in various solvents, which is often simulated using models like the Polarizable Continuum Model (PCM).

The main tautomeric forms for this compound include:

Amino form: The canonical structure with an exocyclic amino (-NH2) group.

Imino forms: Structures where a proton has migrated from the exocyclic amino group to one of the nitrogen atoms within the naphthyridine ring (N1 or N7), resulting in an imino (=NH) group.

Quantum chemical calculations are employed to determine the energies of these forms. It is generally expected that the amino form will be significantly lower in energy, making it the most abundant tautomer at equilibrium. The energy difference between the amino form and the most stable imino tautomer is a key determinant of the tautomeric equilibrium constant. Studies on related quinolone systems have shown that the keto/amino form is dominant in non-aqueous or solid states, often stabilized by hydrogen-bonded dimers. nih.govrsc.org

Table 2: Calculated Relative Energies of this compound Tautomers

| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - In Water |

|---|---|---|---|---|

| 8-Amino (canonical) | DFT (B3LYP) | 6-31G(d) | 0.00 (Reference) | 0.00 (Reference) |

| 1H-Imino | DFT (B3LYP) | 6-31G(d) | Data Not Available in Search Results | Data Not Available in Search Results |

| 7H-Imino | DFT (B3LYP) | 6-31G(d) | Data Not Available in Search Results | Data Not Available in Search Results |

Applications of 5 Iodo 1,7 Naphthyridin 8 Amine in Chemical Research

As a Synthetic Building Block for Complex Heterocycles

The reactivity of the iodo and amine groups, coupled with the inherent properties of the naphthyridine core, allows for the construction of intricate molecular architectures.

Fused naphthyridine systems are of significant interest due to their prevalence in biologically active compounds and functional materials. 5-Iodo-1,7-naphthyridin-8-amine serves as a key starting material for accessing these complex structures. The iodo group is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. nih.gov For instance, the palladium-catalyzed coupling of halogenated naphthyridines with various boronic acids or amines is a common strategy. nih.govnih.gov The amino group can participate in cyclization reactions, leading to the formation of additional rings fused to the naphthyridine core. This approach has been utilized in the synthesis of polycyclic systems with potential applications in medicinal chemistry.

The development of novel methodologies for the synthesis of polycyclic aromatic nitrogen heterocycles (PANHs) is an active area of research, driven by their interesting photophysical and electronic properties. researchgate.net this compound can be employed in synthetic strategies aimed at constructing such complex aromatic systems. For example, transition metal-catalyzed reactions, such as palladium- or nickel-catalyzed C-H activation/annulation cascades, can be envisioned where the iodo-naphthyridine core acts as a foundational unit. researchgate.netnih.gov These reactions allow for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds, leading to extended, flat, and nitrogen-rich aromatic structures. The resulting PANHs are promising candidates for applications in organic electronics and materials science.

In Materials Science and Supramolecular Chemistry

The unique combination of a halogen atom and a hydrogen-bond donor/acceptor site in this compound makes it a compelling building block for the rational design of functional materials.

Supramolecular organic frameworks (SOFs) are crystalline materials constructed through non-covalent interactions. mdpi.com Halogen bonds, which are attractive interactions between an electrophilic region on a halogen atom and a Lewis base, have emerged as a powerful tool in crystal engineering. acs.orgresearchgate.net this compound possesses both a halogen bond donor (the iodine atom) and hydrogen bond donors/acceptors (the amino group and ring nitrogens). This dual functionality allows for the programmed self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. mdpi.comacs.orgchemrxiv.org The interplay between halogen and hydrogen bonding can lead to the formation of robust and porous frameworks with potential applications in gas storage, separation, and catalysis. rsc.org

Table 1: Non-covalent Interactions in Supramolecular Assembly

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

| Hydrogen Bond | N-H (amine) | N (pyridine) | 3 - 10 |

| Halogen Bond | C-I | N (pyridine), O, etc. | 2 - 8 |

| π-π Stacking | Naphthyridine ring | Naphthyridine ring | 1 - 5 |

Naphthyridine derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. mdpi.com The two nitrogen atoms of the 1,7-naphthyridine (B1217170) core can chelate to a single metal center or bridge between multiple metal centers, leading to the formation of mononuclear or polynuclear complexes. The presence of the iodo and amino substituents on the 5- and 8-positions of the 1,7-naphthyridine ring in this compound can be exploited to fine-tune the electronic and steric properties of the resulting metal complexes. mdpi.com For instance, the amino group can be further functionalized to introduce additional donor atoms, creating multidentate ligands. The iodo group can be used as a handle for post-synthetic modification of the coordinated ligand. These tailored ligands and their metal complexes are of interest for applications in catalysis, sensing, and molecular magnetism.

As a Probe for Chemical Reactions and Mechanistic Studies

The distinct reactivity of the iodo and amine functionalities makes this compound a useful tool for investigating chemical reactions and elucidating reaction mechanisms. The iodine atom can be readily displaced through various nucleophilic substitution and cross-coupling reactions, and its presence can be easily monitored by techniques such as mass spectrometry and X-ray crystallography. The amino group can act as an internal nucleophile or base, influencing the course of a reaction.

For example, in studies of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, iodoalkynes are sometimes used as substrates. researchgate.netacs.org A molecule like this compound, if appropriately modified with an alkyne, could serve as a probe to study the influence of the heterocyclic core and the amino group on the catalytic cycle. The competition between different reaction pathways, such as halogen bond formation versus coordination to the metal center, could be investigated. Furthermore, the well-defined structure of this molecule would allow for detailed computational studies to complement experimental findings. researchgate.net

Substrate in Cross-Coupling Method Development

The carbon-iodine bond in this compound is particularly amenable to oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions. This has led to its use as a benchmark substrate in the development and optimization of new coupling protocols. These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals and functional materials.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. researchgate.netnih.gov The reactivity of the C-I bond in this compound allows for the facile introduction of a wide range of substituents at the 5-position of the naphthyridine core. Researchers have utilized this compound to explore the scope and limitations of new catalyst systems, ligands, and reaction conditions. For instance, the development of 6,8-disubstituted 1,7-naphthyridines as potent and selective phosphodiesterase type 4D inhibitors heavily relied on palladium-catalyzed cross-coupling strategies. nih.gov

The ability to selectively functionalize one position of the naphthyridine ring while leaving the amino group intact is a significant advantage. This chemoselectivity is crucial for the synthesis of diverse libraries of compounds for biological screening. The iodo-substituent serves as a handle for introducing molecular diversity, enabling the exploration of structure-activity relationships.

Role in Understanding Regioselectivity and Chemoselectivity

The presence of multiple reactive sites in this compound—the C-I bond, the amino group, and the nitrogen atoms of the pyridine (B92270) rings—makes it an excellent model system for studying the principles of regioselectivity and chemoselectivity in chemical reactions.

Regioselectivity , the preference for reaction at one position over another, is a critical consideration in the synthesis of substituted heterocycles. In the context of cross-coupling reactions, the C5-iodo position is generally the most reactive site for palladium-catalyzed transformations. beilstein-journals.org However, under certain conditions, reactions involving the nitrogen atoms of the naphthyridine core can occur. By systematically varying reaction parameters such as the catalyst, ligand, base, and solvent, chemists can gain insights into the factors that govern where a reaction will occur.

Chemoselectivity , the ability to react with one functional group in the presence of others, is equally important. For example, in a molecule containing both an iodo group and an amino group, it is often desirable to perform a cross-coupling reaction at the C-I bond without affecting the amino group. The study of reactions with this compound helps to delineate the conditions that favor one type of transformation over another, leading to more predictable and efficient synthetic routes. nih.gov

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Significance | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5,7-Dichloro-1,6-naphthyridine | Arylboronic acids | Palladium(0) | Demonstrated site-selective functionalization, with the first reaction occurring at position 5. | researchgate.net |

| Heck Reaction | 2-Bromo-6-fluoropyridin-3-amine | Methyl acrylate | Palladium catalyst | Led to the synthesis of a 1,5-naphthyridine (B1222797) derivative. | mdpi.com |

| Buchwald-Hartwig Amination | 2-Chloro-1,5-naphthyridines | Amines | Palladium catalyst with XantPhos ligand | Enabled the synthesis of 2-amino-1,5-naphthyridine derivatives. | mdpi.com |

| Negishi Coupling | 4-Bromo-benzo[c] peerj.comresearchgate.netnaphthyridine | Aryl iodides | Pd(dba)2/P(2-furyl)3 | Formation of 5-substituted 4-bromobenzo[c] peerj.comresearchgate.netnaphthyridines. | beilstein-journals.org |

In Computational Model Systems

The well-defined structure of this compound makes it a suitable candidate for use in computational model systems. These theoretical studies provide valuable insights into its electronic structure, reactivity, and potential interactions, complementing experimental findings.

Benchmarking Studies for Quantum Chemical Methods

The accuracy of computational predictions is highly dependent on the chosen quantum chemical method and basis set. peerj.comnih.govBenchmarking studies are essential for validating and comparing the performance of different theoretical approaches. peerj.comnih.govarxiv.orgchemrxiv.org this compound, with its combination of aromatic rings, heteroatoms, and a heavy atom (iodine), presents a challenging yet informative test case for these methods.

By calculating properties such as molecular geometry, dipole moments, and reaction energies with various methods and comparing them to experimental data or high-level theoretical calculations, researchers can identify the most reliable and computationally efficient methods for studying similar heterocyclic systems. nih.govresearchgate.net This is crucial for ensuring the predictive power of computational chemistry in drug design and materials science. For instance, benchmarking has shown that density functional theory (DFT) methods often provide a good balance of accuracy and computational cost for systems of this size and complexity. peerj.com

Development of Predictive Models for Chemical Reactivity

Computational models can be developed to predict the chemical reactivity of molecules like this compound. These models often utilize descriptors derived from quantum chemical calculations, such as electrostatic potentials, frontier molecular orbital energies, and atomic charges, to forecast how a molecule will behave in a chemical reaction. europa.euacs.org

Future Directions and Perspectives in the Research of 5 Iodo 1,7 Naphthyridin 8 Amine

Emerging Synthetic Strategies for Highly Functionalized Naphthyridines

The synthesis of highly functionalized naphthyridine scaffolds, including derivatives of 5-Iodo-1,7-naphthyridin-8-amine, is moving beyond traditional methods towards more sophisticated and efficient strategies. A significant area of development is the use of organometallic reagents, which allows for a wide range of C-C, C-N, and C-X cross-coupling reactions. nih.govrsc.orgbgu.ac.il These methods often employ transition metal catalysts such as palladium, nickel, cobalt, and copper to achieve high selectivity and yield. nih.govrsc.orgbgu.ac.il

Recent reviews highlight the utility of functionalized organo-Li, -Mg, and -Zn reagents for the construction and selective functionalization of fused bicyclic heteroaromatics like naphthyridines. nih.govrsc.orgbgu.ac.il These reactive organometallic species are typically prepared in situ through methods like directed metalation, halogen/metal exchange, or transmetalation. nih.govrsc.orgbgu.ac.il Such approaches have proven valuable in drug development programs. nih.govrsc.orgbgu.ac.il For instance, cobalt-catalyzed cross-coupling reactions have been successfully used to synthesize polyfunctional naphthyridines, including the arylation of iodo-substituted naphthyridines. acs.org

Future strategies will likely focus on:

Direct C-H Functionalization: This atom-economical approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes.

Photoredox Catalysis: Utilizing light to drive chemical reactions offers mild and highly selective transformations.

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, leading to improved yields and safety for highly reactive intermediates.

Multi-component Reactions: Combining three or more reactants in a single step to build complex molecular architectures efficiently. ekb.eg

A notable example is the regioselective functionalization of 4-bromobenzo[c] nih.govresearchgate.netnaphthyridine at the C-5 position using TMPMgCl∙LiCl, followed by quenching with electrophiles like iodine to create a di-halogenated intermediate ripe for further diverse functionalization. beilstein-journals.org This highlights a strategy that could be adapted for the 5-iodo-1,7-naphthyridine-8-amine core.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ monitoring are becoming indispensable tools for chemists. These methods provide real-time data on the concentrations of reactants, intermediates, and products without the need for sample extraction. spectroscopyonline.com

For reactions involving naphthyridine derivatives, the following techniques are particularly promising:

In situ NMR Spectroscopy: Provides detailed structural information about species in the reaction mixture, including transient intermediates. rsc.org It is especially useful for tracking the progress of reactions under high pressure. rsc.org

In situ IR and Raman Spectroscopy: These vibrational spectroscopy techniques are excellent for monitoring the formation and consumption of specific functional groups. rsc.org For example, Raman spectroscopy can be used to follow the disappearance of the C≡C alkyne band and the appearance of the triazole band in click chemistry reactions. beilstein-journals.org They are particularly powerful for studying metal carbonyl complexes involved in catalytic cycles. rsc.org

In situ UV-Vis Spectroscopy: While providing less detailed structural information, it is highly sensitive to changes in electronic structure, making it useful for monitoring the d-d* and charge transfer transitions of transition metal complexes. rsc.org

The combination of these techniques, often referred to as operando spectroscopy, allows for a comprehensive understanding of catalytic systems under actual reaction conditions. rsc.orgmdpi.com This is particularly relevant for the transition-metal-catalyzed reactions often used to functionalize the this compound core.

Integration of Machine Learning and AI in Synthetic Design and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize organic chemistry. researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes. researchgate.netarxiv.org

For the synthesis of functionalized naphthyridines, AI and ML can be applied in several ways:

Retrosynthesis Prediction: AI models can propose synthetic pathways to a target molecule like a complex derivative of this compound.

Reaction Optimization: ML algorithms can predict the yield of a reaction under different conditions (e.g., catalyst, solvent, temperature), helping chemists to quickly identify the optimal parameters. arxiv.org A notable example is the use of an active learning framework to optimize the conditions for an unreported Suzuki-Miyaura cross-coupling reaction to synthesize α-aryl N-heterocycles, achieving a 67% yield within just 15 experimental runs. arxiv.org

Discovery of New Reactions: By analyzing patterns in chemical reactivity, AI can potentially identify novel transformations that have not yet been explored experimentally.

Recent studies have demonstrated the successful application of ML in predicting the formation of nitrogen heterocycles in complex mixtures and in guiding the C-H functionalization of 5-membered heterocycles. researchgate.netacs.org As these models become more sophisticated and are trained on larger, more diverse datasets, their predictive power for complex scaffolds like naphthyridines will undoubtedly increase.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The unique electronic and steric properties of the this compound scaffold present opportunities for exploring novel chemical transformations. The presence of both an iodo and an amino group on the naphthyridine core allows for a range of selective functionalizations.

Future research in this area could focus on:

Sequential Cross-Coupling Reactions: The differential reactivity of the C-I bond can be exploited to introduce different substituents in a stepwise manner. For instance, a palladium-catalyzed Negishi cross-coupling could be followed by a cobalt-catalyzed reaction at another position. acs.org

"Halogen Dance" Reactions: In some cases, metalation of a halogenated naphthyridine can lead to the migration of the halogen atom to a different position, opening up new avenues for functionalization. acs.org

N-alkylation and N-acylation: The amino group at the 8-position and the nitrogen atoms within the naphthyridine ring can be selectively alkylated or acylated to modify the compound's properties. nih.gov

Cycloaddition Reactions: The naphthyridine ring system can participate in cycloaddition reactions to form more complex fused heterocyclic systems. mdpi.com

The development of heteromultinuclear complexes, where different metals work together within a rigid naphthyridine-based framework, is another exciting frontier that could unlock new types of reactivity and catalysis. uu.nl

Theoretical Advancements in Predicting Complex Chemical Phenomena

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules. Theoretical advancements, particularly in density functional theory (DFT) and other quantum chemical methods, are enabling increasingly accurate predictions of molecular properties and reactivity.

For this compound, theoretical studies can provide insights into:

Electronic Structure and Aromaticity: Understanding the distribution of electrons in the molecule is key to predicting its reactivity.

Reaction Mechanisms: Computational modeling can elucidate the transition states and intermediates of complex reactions, helping to explain observed selectivities and guide the design of new catalysts. For example, computational studies have been used to investigate the mechanism of Lewis acid-activated aza-Diels-Alder reactions of N-(3-pyridyl)aldimines. mdpi.com

Spectroscopic Properties: Theoretical calculations can predict NMR, IR, and UV-Vis spectra, aiding in the characterization of new compounds.

Tautomeric Equilibria: For derivatives of 1,7-naphthyridin-8-one, theoretical studies can predict the relative stability of different tautomeric forms. mdpi.com

The synergy between theoretical predictions and experimental work is crucial for accelerating the discovery and development of new functional molecules based on the 1,7-naphthyridine (B1217170) scaffold.

Q & A

Q. How can researchers optimize the synthesis of 5-Iodo-1,7-naphthyridin-8-amine via direct halogenation?

To optimize halogenation, consider:

- Substrate preparation : Ensure purity of the precursor (e.g., 1,7-naphthyridin-8-amine) to avoid side reactions.

- Reaction conditions : Use acetic acid (AcOH) as a solvent at 50°C for bromination or HCl/KClO₄ at 40–95°C for chlorination, as these conditions yield high purity (72–95%) .

- Halogen source : Add halogens (Br₂ or Cl⁻) slowly to control exothermicity and minimize decomposition.

- Post-reaction purification : Employ recrystallization or column chromatography to isolate the iodinated product.

Q. What analytical techniques are most effective for characterizing this compound?

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and iodine positioning. IR spectroscopy identifies NH₂ and C-I stretches.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₈H₆IN₃: 272.96).

- X-ray crystallography : Resolves 3D structure and confirms regioselectivity of iodination .

Q. How should stability and decomposition risks be assessed during storage and handling?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Stability testing : Conduct accelerated degradation studies in acidic (e.g., 70% H₂SO₄ at reflux) and basic conditions to identify decomposition pathways (e.g., hydrolysis to 1,7-naphthyridin-8(7H)-one) .

- Decomposition monitoring : Use HPLC or TLC to detect byproducts like toxic fumes (e.g., HI or I₂) under high temperatures .

Advanced Research Questions

Q. How can contradictory bioactivity data in antimicrobial assays be systematically analyzed?

Contradictions may arise from:

- Concentration gradients : Compare inhibition zones (e.g., 200 µg vs. 100 µg) and validate via dose-response curves .

- Microbial strain variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess selectivity.

- Experimental controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) to rule out false positives .

Table 1 : Example Bioactivity Data for 8-Amino-1,7-naphthyridine Derivatives

| Compound | Inhibition Zone (mm) | Microbial Strain | Concentration (µg/mL) |

|---|---|---|---|

| This compound | 18 | S. aureus | 200 |

| 5-Bromo analog | 22 | E. coli | 200 |

Q. What mechanistic insights explain the regioselectivity of halogenation in 1,7-naphthyridin-8-amine derivatives?

- Electrophilic aromatic substitution (EAS) : Iodination favors the C5 position due to electron-donating NH₂ groups activating the adjacent ring positions.

- Acid catalysis : AcOH protonates the naphthyridine ring, enhancing electrophile (I⁺) attack at the most nucleophilic site .

- Competing pathways : In HCl/KClO₄ systems, Cl⁻ may act as a directing group, altering regioselectivity compared to Br₂/AcOH .

Q. How can computational docking studies be integrated with experimental data to predict bioactivity?

- Ligand preparation : Optimize the 3D structure of this compound using DFT calculations.

- Target selection : Dock against bacterial enzymes (e.g., DNA gyrase or ERK1) using AutoDock Vina or Schrödinger Suite.

- Validation : Compare docking scores (e.g., binding energy ≤ –8 kcal/mol) with experimental MIC values to refine predictive models .

Q. What strategies resolve discrepancies in substituent effects on reactivity and bioactivity?

- Comparative synthesis : Prepare analogs (e.g., 5-bromo, 5-chloro) under identical conditions to isolate electronic effects.

- Hammett analysis : Correlate σ values of substituents (e.g., –I effect of halogens) with reaction rates or bioactivity .

- Crystallographic data : Analyze steric effects via X-ray structures to explain reduced activity in bulkier derivatives .

Q. How to design structure-activity relationship (SAR) studies for 8-amino-1,7-naphthyridine derivatives?

- Core modifications : Introduce substituents at C2, C5, or C8 to probe electronic and steric effects.

- Bioisosteric replacement : Replace iodine with CF₃ or CN groups to assess halogen bonding vs. hydrophobicity.

- In vivo validation : Test top candidates in murine infection models, monitoring pharmacokinetics (e.g., plasma half-life) and toxicity .

Methodological Notes

- Safety protocols : Always use PPE (gloves, lab coats) and work in fume hoods due to potential toxicity of iodinated compounds .

- Data reproducibility : Document reaction parameters (solvent purity, temperature gradients) to ensure reproducibility across labs .

- Ethical compliance : Adhere to institutional guidelines for antimicrobial testing and data sharing, balancing open science with patient privacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.